ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine
Description
Ethyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]amine is a triazole-containing amine derivative with a molecular formula of C₆H₁₁N₅. Its structure comprises a 1,2,3-triazole ring substituted with a methyl group at the 1-position and an ethylamine group at the 5-position via a methylene linker. This compound is of interest in medicinal chemistry and materials science due to the triazole ring’s stability, hydrogen-bonding capacity, and role in bioisosteric replacements .
Properties
IUPAC Name |
N-[(3-methyltriazol-4-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-7-4-6-5-8-9-10(6)2/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOPPJKVWGIQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=NN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine typically involves the reaction of ethylamine with a suitable triazole precursor. One common method is the click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring. The reaction conditions usually involve mild temperatures and aqueous solvents to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to control reaction parameters, ensuring consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
Ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl[(1-methyl-1h-1,2,3-triazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, stabilizing them and enhancing their catalytic activity. This property is particularly useful in click chemistry reactions, where the compound acts as a ligand to stabilize copper ions, facilitating the cycloaddition of azides and alkynes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]amine with analogous triazole-based amines, focusing on structural features , synthetic pathways , and physicochemical properties .
Positional Isomers: 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives
Key Observations :
- Triazole Ring Type : 1,2,3-Triazoles (target compound) exhibit distinct electronic properties compared to 1,2,4-triazoles due to nitrogen positioning, affecting hydrogen-bonding and dipole moments .
- Substituent Position : The ethylamine group at C5 in the target compound may enhance steric accessibility for binding interactions compared to C4-substituted analogs .
Functional Group Variations
Key Observations :
- Amine vs. Carboxylic Acid : The ethylamine group in the target compound provides nucleophilic character, enabling reactions with electrophiles (e.g., acylations), whereas carboxylic acid derivatives are more suited for esterification or amidation .
Biological Activity
Ethyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and comparisons with related compounds based on recent research findings.
Chemical Structure and Properties
This compound features an ethyl group at the 5-position and a methyl group at the 1-position of the triazole ring. This unique structure contributes to its biological activity by influencing its interactions with various biomolecules.
Biological Activity Overview
The compound has been studied for its potential applications in several areas:
- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics. this compound has shown effectiveness against various bacterial strains.
- Antifungal Properties : The compound is also being investigated for its antifungal capabilities. Triazole derivatives have been recognized for their ability to inhibit fungal growth by targeting specific enzymes involved in fungal cell wall synthesis .
- Anticancer Potential : Studies have demonstrated that certain triazole derivatives possess anticancer activity. For instance, compounds derived from 1,2,3-triazoles have shown efficacy against melanoma and breast cancer cell lines . this compound is included in ongoing research aimed at enhancing its anticancer properties through structural modifications.
The biological mechanisms through which this compound exerts its effects include:
Enzyme Interaction
The compound interacts with various enzymes, acting as both an inhibitor and an activator depending on the specific biochemical pathway. For example:
- It can inhibit enzymes associated with the synthesis of antifungal agents.
- It may modulate metabolic pathways by altering enzyme activity involved in drug metabolism .
Cellular Effects
This compound influences cellular functions by affecting:
- Cell Signaling Pathways : It has been shown to alter signaling cascades that regulate gene expression and metabolic processes.
- Gene Expression : The compound can modulate the expression of genes involved in drug resistance and cancer progression.
Antimicrobial Studies
In one study assessing the antimicrobial activity of triazole derivatives, this compound was found to exhibit significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of traditional antibiotics used in clinical settings .
Anticancer Activity
A series of experiments evaluating the anticancer potential of various triazole derivatives indicated that this compound demonstrated moderate activity against specific cancer cell lines. For instance:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine | Ethyl at 5-position; methyl at 1-position | Antimicrobial; Antifungal |
| 3-Amino-1,2,4-triazole | Lacks ethyl and methyl groups | Limited biological activity |
| 1-Methyl-1H-1,2,4-triazole | Lacks ethyl group | Moderate antifungal activity |
Q & A
Q. What are the optimal synthetic routes for ethyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]amine?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation, alkylation, and amine functionalization. A common approach is to start with a 1,2,3-triazole core, followed by methyl group introduction at the 1-position and subsequent ethylamine substitution at the 5-methyl position. For example, analogous triazole derivatives are synthesized via Dean-Stark reflux with aminoguanidine bicarbonate and acetic acid, followed by solvent removal and crystallization . Key considerations:
- Catalyst Selection: Use of toluene as a solvent with a Dean-Stark apparatus to remove water and drive reaction completion .
- Purification: Filtration under reduced pressure and washing with diethyl ether to isolate crystalline products .
- Yield Optimization: Excess acetic acid (1.5%) improves reaction efficiency by ensuring complete CO₂ release .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: Assign peaks using theoretical calculations (e.g., density functional theory, DFT) to verify proton environments. For example, ¹H NMR of similar triazoles shows distinct signals for methyl (δ 2.5–3.0 ppm) and ethylamine groups (δ 1.2–1.4 ppm for CH₃, δ 2.7–3.1 ppm for NH) .
- X-ray Crystallography: Resolve tautomeric ambiguities (e.g., triazole ring substitution patterns) by analyzing planar dihedral angles between aromatic and heterocyclic rings. For instance, phenyl-substituted triazoles exhibit dihedral angles <5°, confirming minimal steric distortion .
- Mass Spectrometry: Confirm molecular weight using high-resolution ESI-MS, targeting [M+H]⁺ ions with <5 ppm error .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion, as similar triazoles trigger H303 (harmful if swallowed), H313 (skin irritation), and H333 (respiratory irritation) hazards .
- Waste Management: Segregate organic waste and consult professional disposal services to prevent environmental contamination (e.g., tert-butylphenyl triazoles require specialized treatment) .
- Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes (P305) and administer oxygen if inhaled (P313) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
Methodological Answer:
- Contradiction Analysis: Compare experimental NMR shifts with theoretical DFT calculations (e.g., Gaussian 09 or ORCA software) to identify tautomeric or conformational variations .
- Isotopic Labeling: Use ¹³C-labeled ethylamine groups to track unexpected splitting in ¹³C NMR spectra caused by rotational barriers .
- Cross-Validation: Combine multiple techniques (e.g., IR for functional groups, XRD for solid-state structure) to reconcile conflicting data. For example, crystallography can clarify ambiguous NOE correlations in NMR .
Q. What computational methods predict the reactivity of this compound in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model ligand-protein interactions using AMBER or GROMACS. For antimicrobial studies, simulate binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- Docking Studies: Utilize AutoDock Vina to predict binding affinities. Triazole derivatives often show strong interactions with hydrophobic enzyme pockets (ΔG ≈ -8.5 kcal/mol) .
- QSAR Modeling: Coramine substituent effects (e.g., methyl vs. ethyl groups) with bioactivity data to optimize antimicrobial potency .
Q. What mechanistic insights explain the antimicrobial activity of this compound?
Methodological Answer:
- Enzyme Inhibition: Triazole derivatives disrupt bacterial folate synthesis by competitively inhibiting dihydropteroate synthase (Ki ≈ 0.8 µM) .
- Membrane Permeability: Ethylamine groups enhance lipophilicity (logP ≈ 1.5), improving penetration through Gram-negative outer membranes .
- Resistance Mitigation: Structural analogs show reduced susceptibility to efflux pumps (e.g., AcrAB-TolC in E. coli) due to compact triazole cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
